
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3) is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition in the body. This compound has widespread effects on cellular differentiation and proliferation, and it can modulate immune responsiveness and central nervous system function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 can be synthesized through a series of chemical reactions. One efficient and alternative convergent synthesis involves starting from (S)-carvone and proceeding through nine steps, achieving a 13% yield. This method features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods: Industrial production methods for 1-alpha,25-Dihydroxy-3-epi Vitamin D3 typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 undergoes various types of chemical reactions, including hydroxylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, often using reagents like hydrogen peroxide or specific hydroxylating enzymes.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
Biological Mechanisms
1-alpha,25-Dihydroxy-3-epi Vitamin D3 functions primarily through its binding to the vitamin D receptor (VDR). This interaction initiates a cascade of genomic actions that influence various physiological processes:
- Calcium and Phosphate Homeostasis : It plays a crucial role in maintaining calcium and phosphate balance in the body, similar to its parent compound, 1-alpha,25-dihydroxyvitamin D3. However, it exhibits lower calcemic effects, making it a safer alternative for therapeutic use without the risk of hypercalcemia .
- Cell Proliferation and Differentiation : The compound has shown promise in inhibiting cell proliferation and promoting differentiation in various cancer cell lines. For instance, it has been observed to inhibit the growth of breast and prostate cancer cells while also affecting keratinocyte proliferation positively .
Oncology
1-alpha,25-Dihydroxy-3-epi Vitamin D3 has demonstrated potential as an anti-cancer agent due to its ability to modulate gene expression related to cell growth and differentiation:
- Breast Cancer : In vitro studies have shown that this metabolite can inhibit the growth of breast cancer cells (MCF-7) by activating VDR-mediated transcriptional pathways .
- Prostate Cancer : Similar inhibitory effects have been noted in prostate cancer cells, suggesting its utility in managing hormone-dependent tumors .
Immunology
The compound's immunomodulatory effects are particularly noteworthy:
- Innate Immunity : Research indicates that 1-alpha,25-Dihydroxy-3-epi Vitamin D3 enhances innate immune responses while attenuating adaptive immune activities. This dual action could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation .
Case Study 1: Keratinocyte Response
A study involving human keratinocytes revealed that 1-alpha,25-Dihydroxy-3-epi Vitamin D3 exhibits significant biological activity by promoting calcium transport and influencing cellular differentiation pathways. The findings indicated that this metabolite could serve as an effective treatment modality for skin-related disorders due to its anti-inflammatory properties .
Case Study 2: Osteoblast Function
In osteoblastic cell lines (e.g., UMR 106), 1-alpha,25-Dihydroxy-3-epi Vitamin D3 was shown to stimulate mineralization processes while having a reduced effect on osteocalcin expression compared to its parent compound. This suggests a potential application in osteoporosis treatment without the associated risks of hypercalcemia .
Comparative Data Table
Mechanism of Action
1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .
Comparison with Similar Compounds
1-alpha,25-Dihydroxyvitamin D3 (Calcitriol): The biologically active form of vitamin D3, involved in calcium absorption and deposition.
1-alpha-Hydroxyvitamin D3 (Alfacalcidol): A synthetic analog that is metabolized to 1,25-dihydroxycholecalciferol, the active form of vitamin D3.
Uniqueness: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 is unique due to its specific stereochemistry, which may result in different biological activities compared to other vitamin D3 analogs. Its ability to modulate immune responsiveness and central nervous system function, along with its potential chemopreventive properties, sets it apart from other similar compounds .
Biological Activity
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (commonly referred to as 1α,25(OH)2-3-epi-D3) is a naturally occurring metabolite of 1-alpha,25-dihydroxyvitamin D3 (1α,25(OH)2D3). This compound has garnered attention due to its unique biological activities and its role in various physiological processes. This article delves into the biological activity of 1α,25(OH)2-3-epi-D3, highlighting its mechanisms of action, comparative effects with its parent compound, and specific case studies.
1α,25(OH)2-3-epi-D3 exhibits several mechanisms through which it exerts its biological effects:
- Vitamin D Receptor (VDR) Interaction : Although 1α,25(OH)2-3-epi-D3 binds to the VDR, it does so with lower affinity than 1α,25(OH)2D3. This results in reduced transcriptional activity in certain cell types but still allows for significant biological responses due to its metabolic stability and tissue-specific actions .
- Calcemic Effects : One of the notable characteristics of 1α,25(OH)2-3-epi-D3 is its lower calcemic effect compared to 1α,25(OH)2D3. This property makes it a potential therapeutic agent for conditions where hypercalcemia is a concern .
Comparative Biological Activity
A comparative analysis of the biological activities of 1α,25(OH)2D3 and its epimer reveals distinct differences:
Biological Activity | 1α,25(OH)2D3 | 1α,25(OH)2-3-epi-D3 |
---|---|---|
VDR Binding Affinity | High | Moderate |
Calcemic Effect | Significant | Minimal |
Surfactant Synthesis | Moderate | Enhanced in alveolar cells |
Metabolic Stability | Lower | Higher |
Gene Expression Induction | Strong | Weaker but significant in specific tissues |
Surfactant Synthesis in Pulmonary Alveolar Cells
Research has shown that 1α,25(OH)2-3-epi-D3 significantly stimulates surfactant phospholipid synthesis in pulmonary alveolar type II cells. This effect is crucial for maintaining lung function and preventing respiratory distress syndrome. In vitro studies demonstrated that the metabolite promotes the synthesis of surfactant protein-B (SP-B), which is essential for reducing surface tension in the alveoli .
Effects on Parathyroid Hormone Secretion
In studies involving bovine parathyroid cells, 1α,25(OH)2-3-epi-D3 was found to suppress parathyroid hormone (PTH) secretion with potency comparable to that of its parent compound. This suppression is vital for calcium homeostasis and indicates a potential therapeutic role in managing conditions related to PTH dysregulation .
Metabolism and Stability
The metabolic pathways of 1α,25(OH)2-3-epi-D3 reveal that it undergoes hydroxylation primarily through the action of 24-hydroxylase in human keratinocytes. Studies indicate that this metabolite exhibits higher metabolic stability compared to 1α,25(OH)2D3, which may explain its prolonged effects in tissues where it is produced .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3 |
InChI Key |
GMRQFYUYWCNGIN-OMJIPURISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.